5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
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Overview
Description
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid, or 5-Bz-5-Aza-1-Cbx, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 5-Bz-5-Aza-1-Cbx has been studied for its ability to act as a chiral ligand in asymmetric catalysis, as well as its potential use as a drug-like molecule in drug discovery.
Scientific Research Applications
1. Synthesis and Chemical Properties
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid and related compounds have been utilized in various synthetic and chemical processes. For example, Molchanov and Tran (2013) demonstrated the use of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates in highly regioselective 1,3-dipolar cycloaddition reactions (Molchanov & Tran, 2013). Similarly, Radchenko et al. (2010) synthesized novel amino acids using a spirocyclic scaffold derived from azaspiroheptane, highlighting its role in the development of sterically constrained amino acids for chemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
2. Industrial Applications in Medicinal Chemistry
The compound has been an integral part of medicinal chemistry, particularly in the synthesis of antiviral agents. López et al. (2020) described the enantioselective preparation of 4-methylene substituted proline derivatives, which are vital in the synthesis of antiviral ledipasvir, showcasing the relevance of 5-azaspiroheptane derivatives in industrial applications (López et al., 2020).
3. Role in Drug Discovery
In the context of drug discovery, compounds related to 5-azaspiro[2.4]heptane have been used for synthesizing novel antibacterial drugs. Odagiri et al. (2013) synthesized novel quinolones with potent antibacterial activity against respiratory pathogens, highlighting the utility of azaspiroheptane derivatives in developing new treatments for respiratory tract infections (Odagiri et al., 2013).
Mechanism of Action
Benzyloxy group
The benzyloxy group in the compound is a type of ether functional group. Ethers are generally stable and unreactive, but the benzyloxy group is adjacent to a carbonyl group, which could potentially undergo reactions such as nucleophilic substitution .
Carbonyl group
The carbonyl group is a highly reactive functional group that can undergo a variety of reactions, including nucleophilic addition and reduction . In the context of biochemistry, carbonyl groups in carboxylic acids can be activated by ATP to form acyl adenylates, which can then undergo nucleophilic acyl substitution .
properties
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCSVGGHJWQTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid |
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